{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13480505
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[2-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-7-5-6-8-11(10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19) |
| Standard InChI Key | RKNBZFQJIMKSEG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CCl |
Introduction
Synthesis of Carbamates
The synthesis of carbamates generally involves the reaction of an amine with a carbamoylating agent, such as carbamoyl chloride or carbamic acid, followed by esterification with an alcohol. For {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, the synthesis would likely involve a similar approach, starting with the formation of the cyclohexylamine derivative and then protecting it with a tert-butyl carbamate group.
Similar Compounds and Their Applications
While specific information on {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is not available, similar carbamate compounds have been studied for their biological activities and synthetic utility.
Biological Activities
Carbamates are known for their potential biological activities, including antimicrobial and antifungal properties. For example, pleuromutilin derivatives, which are carbamate-based compounds, are used in treating microbial infections .
Synthetic Utility
Carbamates are versatile intermediates in organic synthesis. They can be used as protecting groups for amines, allowing for selective reactions at other sites in the molecule. The tert-butyl carbamate group is particularly useful due to its stability and ease of removal under acidic conditions.
Data Tables for Similar Compounds
Given the lack of specific data for {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, the following table provides information on a similar compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume